

Spectroscopic Profile of 2-Furoylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Furoylacetonitrile**

Cat. No.: **B032225**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Furoylacetonitrile** (CAS No. 31909-58-7), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the available ^1H and ^{13}C NMR data for **2-Furoylacetonitrile**.

^1H NMR Data

Experimental ^1H NMR data for **2-Furoylacetonitrile** is not readily available in the public domain. However, analysis of a structurally similar compound, 2-acetyl furan, provides insight into the expected chemical shifts and coupling patterns for the furan ring protons.^[1] The methylene protons adjacent to the carbonyl and nitrile groups in **2-Furoylacetonitrile** are expected to appear as a singlet in a region typical for such electron-withdrawing environments.

Reference Data for a Similar Compound (2-Acetyl furan in CDCl_3 at 90 MHz):^[1]

- 7.61-7.58 ppm (m, 1H): Proton on the carbon adjacent to the ring oxygen and the acetyl group.

- 7.21-7.17 ppm (m, 1H): Proton on the carbon adjacent to the acetyl group.
- 6.57-6.51 ppm (m, 1H): Proton on the carbon beta to the ring oxygen.

It is important to note that the chemical shifts for **2-Furoylacetonitrile** will differ due to the influence of the acetonitrile group.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Atom	Chemical Shift (ppm)
Carbonyl (C=O)	~185-195
Furan C2 (C-C=O)	~150-155
Furan C5 (C-O)	~145-150
Furan C3	~115-120
Furan C4	~110-115
Methylene (-CH ₂ -)	~30-40
Nitrile (-C≡N)	~115-120

Note: The specific chemical shifts for 2-Furoylacetonitrile are available on SpectraBase and are predicted based on the structure.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like **2-Furoylacetonitrile** is as follows:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Furoylacetonitrile**.[\[2\]](#)

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[2][3]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[3]
- The solution height in the NMR tube should be approximately 4-5 cm.[3]
- Cap the NMR tube securely.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.[2]
 - Shim the magnetic field to achieve optimal homogeneity and resolution.[2]
 - Acquire the ^1H and ^{13}C NMR spectra using appropriate pulse sequences and acquisition parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **2-Furoylacetonitrile** has been recorded using a Bruker Tensor 27 FT-IR spectrometer with the KBr pellet technique.[4] The key absorption peaks are summarized in the table below.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H stretch (furan ring)[5]
~2260-2240	Sharp, Medium	C≡N stretch (nitrile)[6]
~1680-1660	Strong	C=O stretch (ketone)[6][7]
~1600-1450	Medium-Weak	C=C stretch (furan ring)[5]
~1300-1000	Strong	C-O stretch (furan ring)[6]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
 - In an agate mortar, grind 1-2 mg of **2-Furoylacetonitrile** into a fine powder.[8]
 - Add approximately 100-200 mg of the dry KBr to the mortar.[8]
 - Gently but thoroughly mix the sample and KBR by grinding until a homogeneous mixture is obtained.[9]
 - Transfer the mixture to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.

- Acquire the IR spectrum of the sample.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

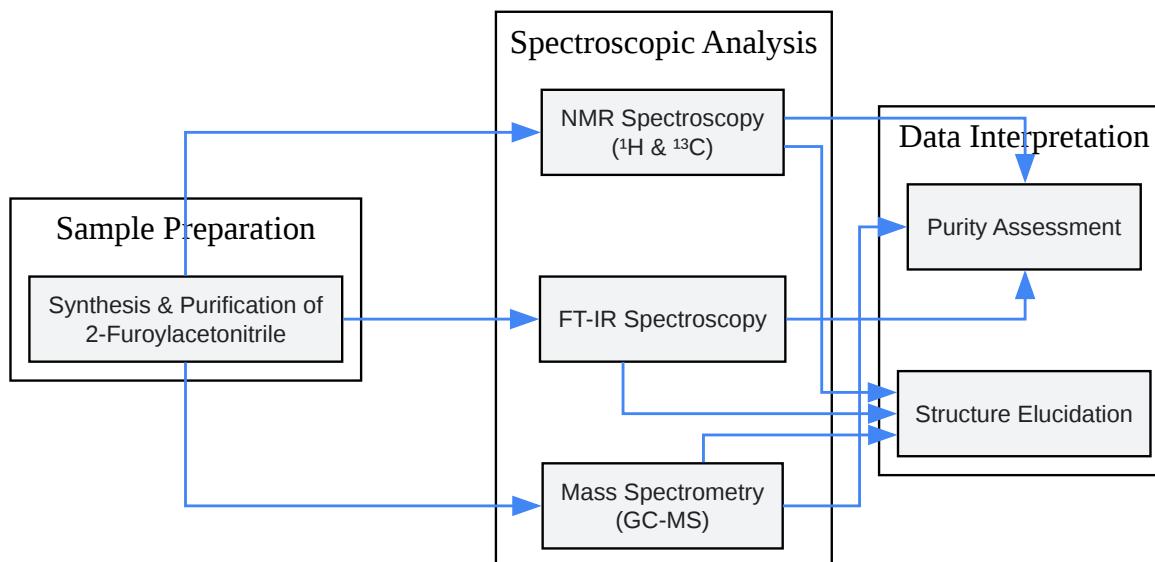
Mass Spectral Data

The mass spectrum of **2-Furoylacetonitrile** has been obtained using Gas Chromatography-Mass Spectrometry (GC-MS).^[4] The key fragmentation data is presented below.

m/z	Relative Intensity (%)	Possible Fragment Assignment
135	Moderate	$[\text{M}]^+$ (Molecular Ion) ^[4]
95	High	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$ or [Furoyl cation] ⁺ ^[4]
67	Low	$[\text{C}_4\text{H}_3\text{O}]^+$
39	High	$[\text{C}_3\text{H}_3]^+$ ^[4]

Experimental Protocol for GC-MS

A general procedure for the GC-MS analysis of a solid organic compound is as follows:


- Sample Preparation:
 - Prepare a dilute solution of **2-Furoylacetonitrile** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.^[10]
 - Filter the solution if any particulate matter is present.

- Data Acquisition:

- Inject a small volume (typically 1 μ L) of the sample solution into the gas chromatograph.
- The sample is vaporized and separated based on its components' boiling points and interactions with the GC column's stationary phase.[11]
- The separated components elute from the column and enter the mass spectrometer.
- In the ion source of the mass spectrometer, the molecules are ionized (e.g., by electron impact).
- The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Furoylacetonitrile**.

[Click to download full resolution via product page](#)

A general workflow for the spectroscopic analysis of 2-Furoylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetyl furan | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. 2-Furoylacetonitrile | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Sample preparation GC-MS [scioninstruments.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Furoylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032225#spectroscopic-data-of-2-furoylacetonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com